

Cy5.5 DBCO: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties and applications of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared fluorescent probe essential for modern bioconjugation techniques. Designed for professionals in research and drug development, this document details the core photophysical characteristics of **Cy5.5 DBCO**, outlines experimental protocols for its characterization and use, and presents key data in a structured format for easy reference.

Core Spectral and Photophysical Properties

Cy5.5 DBCO is a bright and photostable near-infrared dye functionalized with a DBCO group for copper-free click chemistry.[1] Its fluorescence is pH-insensitive between pH 4 and 10, a valuable characteristic for a wide range of biological applications.[1] The long-wavelength emission of **Cy5.5 DBCO** minimizes autofluorescence from biological samples, enhancing signal-to-noise ratios in imaging and detection assays.[1][2]

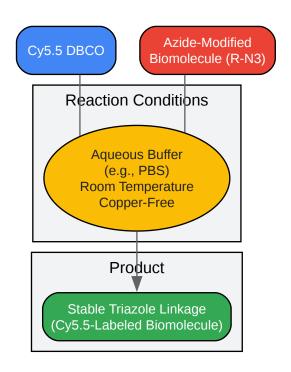
The key spectral properties of **Cy5.5 DBCO** are summarized in the table below. It is important to note that these values may exhibit slight variations between different suppliers and measurement conditions.



Property	Value	Source
Excitation Maximum (λabs)	673 - 684 nm	[3]
Emission Maximum (λem)	691 - 710 nm	
Molar Extinction Coefficient (ε)	190,000 - 211,000 M-1cm-1	_
Fluorescence Quantum Yield (Φ)	0.2 - 0.21	_
Fluorescence Lifetime (τ)	~1.0 ns (in PBS)	_

Signaling and Reaction Pathways

The primary application of **Cy5.5 DBCO** lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This reaction enables the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst.



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Figure 1: SPAAC Reaction Pathway.



Experimental Protocols General Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is determined using the Beer-Lambert law (A = ϵ lc), where A is the absorbance, I is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

Methodology:

- Stock Solution Preparation: Accurately weigh a small amount of Cy5.5 DBCO and dissolve it
 in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
- Serial Dilutions: Perform a series of dilutions of the stock solution in the desired final solvent (e.g., PBS) to obtain a range of concentrations.
- Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs) of Cy5.5 DBCO. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 1.0).
- Data Analysis: Plot the absorbance at λabs against the molar concentration. The slope of the resulting linear regression is the molar extinction coefficient (ε).

General Protocol for Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.

Methodology:

- Standard Selection: Choose a fluorescent standard with an absorption and emission profile that is reasonably close to Cy5.5 DBCO.
- Solution Preparation: Prepare a series of dilutions for both the Cy5.5 DBCO sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation



wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

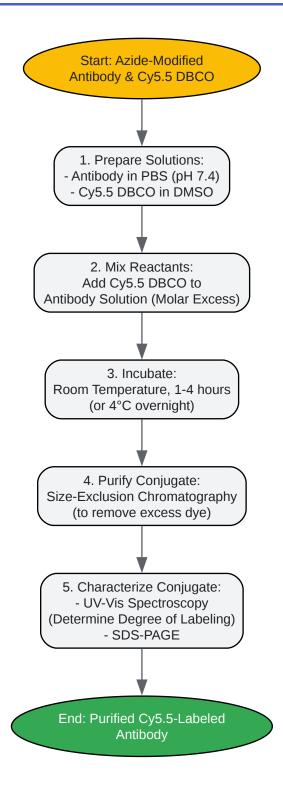
- Absorbance and Fluorescence Measurement:
 - Measure the absorbance of each solution at the chosen excitation wavelength.
 - Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
- Data Analysis:
 - Integrate the area under the emission spectrum for each sample.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield of the sample (ΦX) can be calculated using the following equation: $\Phi X = \Phi ST * (Grad X / Grad ST) * (η2 X / η2 ST)$ Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

Protocol for Bioconjugation of an Antibody with Cy5.5 DBCO

This protocol describes the labeling of an azide-modified antibody with **Cy5.5 DBCO** via a SPAAC reaction.

Methodology:





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Figure 2: Antibody Conjugation Workflow.

Detailed Steps:



• Solution Preparation:

- Dissolve the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
- Prepare a stock solution of **Cy5.5 DBCO** in an organic solvent like DMSO.

Reaction:

- Add a 5- to 20-fold molar excess of the Cy5.5 DBCO stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to maintain protein stability.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C,
 protected from light.

Purification:

 Remove the unreacted Cy5.5 DBCO from the labeled antibody using size-exclusion chromatography (e.g., a PD-10 desalting column).

Characterization:

- Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λabs of Cy5.5 DBCO. The ratio of dye to protein can then be calculated.
- Confirm conjugation and assess the purity of the labeled antibody using SDS-PAGE.

Conclusion

Cy5.5 DBCO is a powerful tool for researchers and drug development professionals, offering a combination of excellent photophysical properties and a straightforward, copper-free conjugation chemistry. Its near-infrared emission profile makes it particularly well-suited for in vitro and in vivo applications where minimizing background fluorescence is critical. By understanding its spectral characteristics and employing optimized protocols, researchers can effectively leverage **Cy5.5 DBCO** for the sensitive and specific labeling of a wide array of biomolecules.



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- To cite this document: BenchChem. [Cy5.5 DBCO: A Technical Guide to Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6361167#cy5-5-dbco-spectral-properties]

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